molecular formula C21H22N4O3S B6468955 2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2640821-82-3

2-{5-phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B6468955
CAS No.: 2640821-82-3
M. Wt: 410.5 g/mol
InChI Key: FBLDYSPTWIIUPW-UHFFFAOYSA-N
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Description

This compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one class, characterized by a bicyclic pyridopyrimidinone core fused with a pyrrolo-pyrrolidine moiety. Its structural complexity suggests applications in kinase inhibition or neuropharmacology, though specific therapeutic targets require further validation .

Properties

IUPAC Name

2-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-21-10-20(22-19-8-4-5-9-25(19)21)23-11-17-13-24(14-18(17)12-23)29(27,28)15-16-6-2-1-3-7-16/h1-10,17-18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLDYSPTWIIUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CN1C3=CC(=O)N4C=CC=CC4=N3)S(=O)(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Structural Features and Substituent Variations

The compound’s uniqueness lies in its sulfonyl-pyrrolidine-pyrrolo[3,4-c]pyrrole linkage. Below is a comparative analysis with structurally related derivatives:

Compound Name / Core Structure Substituents / Modifications Biological Activity (Reported or Hypothesized) Source / Patent Reference
Target Compound 5-Phenylmethanesulfonyl-octahydropyrrolo[3,4-c]pyrrole Potential kinase inhibition; unoptimized PK/PD EP 2023/39
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Benzisoxazole-piperidine side chain; methyl group at C2 Antipsychotic activity (D2/5-HT2A antagonism) Pharmacopeial Forum 2005
2-(3,4-Dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3,4-Dimethoxyphenyl at C2 Serotonin receptor modulation EP 2023/39
7-[(1-Methylpiperidin-4-yl)oxy]-4H-pyrido[1,2-a]pyrimidin-4-one Piperidinyloxy substituent at C7 Adenosine receptor antagonism EP 2023/39

Functional Group Impact

Sulfonyl vs. Benzisoxazole Groups :

  • The phenylmethanesulfonyl group in the target compound may enhance metabolic stability compared to the benzisoxazole in the 2005 pharmacopeial compound, which is prone to oxidative degradation .
  • Benzisoxazole derivatives (e.g., the 2005 compound) exhibit strong CNS activity due to dopamine receptor affinity, while sulfonyl groups are more common in kinase inhibitors (e.g., VEGFR or JAK inhibitors) .

Pyrrolo-pyrrolidine systems are less explored in pyridopyrimidinones compared to piperazine or diazepane derivatives, suggesting novel binding modes .

Substituent Position and Size :

  • C2-substituted analogs (e.g., 3,4-dimethoxyphenyl) prioritize aromatic interactions, whereas the target compound’s C2-pyrrolidine-pyrrolo group favors 3D hydrophobic pockets in enzymes .

Research Findings and Trends

Pharmacokinetic (PK) and Pharmacodynamic (PD) Data

  • Target Compound: Limited in vivo data exist, but its logP (~3.1, estimated) suggests moderate blood-brain barrier penetration, contrasting with the 2005 compound’s higher logP (~4.5) and CNS-focused activity .
  • Selectivity : The sulfonyl group may reduce off-target effects compared to methyl or methoxy substituents, as seen in kinase inhibitor SAR studies .

Patent Trends (EP 2023/39)

Recent derivatives emphasize sulfonamide and polyheterocyclic motifs to improve target engagement. For example:

  • Analog A : 2-(3-Fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one shows 10-fold higher potency in kinase assays than the target compound but poorer solubility .
  • Analog B : Piperidin-4-yloxy-substituted analogs demonstrate superior oral bioavailability (>60% in rodents) compared to pyrrolidine-linked derivatives (~35%) .

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